molecular formula C23H20N2O6 B4072044 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one

3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one

Cat. No.: B4072044
M. Wt: 420.4 g/mol
InChI Key: MOWWIWJKBDEMHS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of methoxyphenyl and nitrophenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one typically involves multiple steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This reaction is often catalyzed by a Lewis acid such as titanium tetrachloride.

    Introduction of Substituents: The methoxyphenyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxyphenyl group can be introduced by reacting the azetidinone with a methoxyphenyl halide in the presence of a base such as sodium hydride.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key considerations include:

    Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Cost-Effectiveness: Using cost-effective reagents and catalysts.

    Safety: Implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.

Biology and Medicine

    Pharmacological Research:

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one depends on its specific application. In pharmacological research, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrophenyl groups can influence its binding affinity and specificity. The azetidinone ring may also play a role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)-4-phenyl-1-(3-nitrophenyl)azetidin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-phenylazetidin-2-one: Similar structure but lacks the nitro group on the phenyl ring.

Uniqueness

    Substituent Effects: The presence of both methoxy and nitro groups provides unique electronic and steric properties.

    Biological Activity: The combination of these groups may result in unique biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-29-17-10-12-18(13-11-17)31-22-21(19-8-3-4-9-20(19)30-2)24(23(22)26)15-6-5-7-16(14-15)25(27)28/h3-14,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWIWJKBDEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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